molecular formula C12H7ClN2O B11878078 7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one CAS No. 16344-42-6

7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one

Cat. No.: B11878078
CAS No.: 16344-42-6
M. Wt: 230.65 g/mol
InChI Key: VIBDVDUNJWRQNJ-UHFFFAOYSA-N
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Description

7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused ring structure, which includes both benzene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one typically involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, cyclization can be achieved by heating the reactants in the presence of acetic anhydride and potassium acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit certain enzymatic pathways or bind to specific receptors, leading to changes in cellular function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the chlorine atom, which can be selectively substituted to create a variety of derivatives. This makes it a versatile compound for further chemical modifications and applications .

Properties

CAS No.

16344-42-6

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

7-chloro-10H-benzo[b][1,8]naphthyridin-5-one

InChI

InChI=1S/C12H7ClN2O/c13-7-3-4-10-9(6-7)11(16)8-2-1-5-14-12(8)15-10/h1-6H,(H,14,15,16)

InChI Key

VIBDVDUNJWRQNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC3=C(C2=O)C=C(C=C3)Cl)N=C1

Origin of Product

United States

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